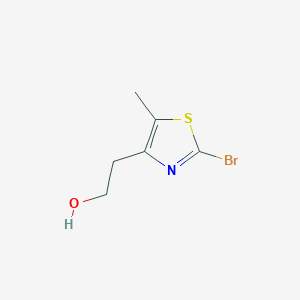

2-Bromo-4-(2-hydroxyethyl)-5-methylthiazole

Übersicht

Beschreibung

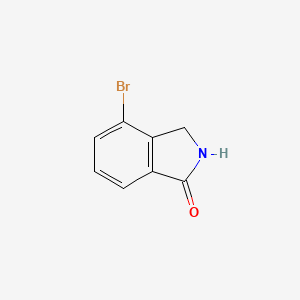

2-Bromo-4-(2-hydroxyethyl)-5-methylthiazole (BHMT) is an organic compound belonging to the thiazole family. It is an important chemical intermediate used in the synthesis of various compounds. BHMT is a colorless, odorless solid at room temperature and has a melting point of 146-148 °C. It is soluble in water, methanol, and chloroform, and is insoluble in ether. BHMT is a versatile compound and is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a dye in the textile industry.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

Thiazole derivatives are key intermediates in the synthesis of a wide range of compounds with significant biological activities. For example, the synthesis of pyrazolyl–pyrazole-3-one derivatives involving thiazole compounds has been demonstrated, showcasing the chemical reactivity and utility of thiazole derivatives in creating novel compounds with potential antitumor activities. These compounds exhibited selective cytotoxicity against certain tumor cell lines without harming normal cells, suggesting their potential in cancer therapy (Huang et al., 2017). Moreover, the study on bromination and thiocyanation of thiazoles highlights the chemical reactivity of thiazole derivatives, providing pathways for further chemical modifications and applications in synthetic chemistry (Saldabol et al., 2002).

Antitumor Activity

Several thiazole derivatives have been synthesized and evaluated for their antitumor activities. For instance, 2-aminothiazole derivatives showed potent antitumor activities against lung cancer and glioma cell lines, indicating the potential therapeutic applications of thiazole compounds in cancer treatment (Li et al., 2016).

Antibacterial Activities

The design and synthesis of 2-aryl-4,5-dihydrothiazoles have demonstrated significant antibacterial activities against various bacterial strains. This research suggests the potential application of thiazole derivatives as novel antibacterial agents, contributing to the fight against bacterial infections (Tan et al., 2015).

Photophysical Properties

Thiazole derivatives have been studied for their photophysical properties, which are crucial for developing new materials for electronic and photonic applications. The synthesis and characterization of phenanthrothiazoles and related compounds reveal the potential of thiazole derivatives in creating advanced materials with specific electronic and optical properties (Shi et al., 2017).

Wirkmechanismus

Target of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

In the context of sm cross-coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The sm cross-coupling reaction, in which similar compounds are used, is a key process in the synthesis of many organic compounds .

Result of Action

Compounds used in sm cross-coupling reactions contribute to the formation of carbon–carbon bonds, which are fundamental in the synthesis of a wide range of organic compounds .

Action Environment

The sm cross-coupling reaction, in which similar compounds are used, is known for its mild and functional group tolerant reaction conditions .

Eigenschaften

IUPAC Name |

2-(2-bromo-5-methyl-1,3-thiazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNOS/c1-4-5(2-3-9)8-6(7)10-4/h9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHZBITCNTMZGLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)Br)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620524 | |

| Record name | 2-(2-Bromo-5-methyl-1,3-thiazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496062-16-9 | |

| Record name | 2-(2-Bromo-5-methyl-1,3-thiazol-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1288925.png)

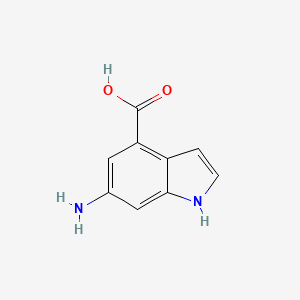

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1288937.png)

![6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1288938.png)